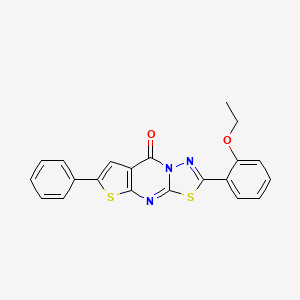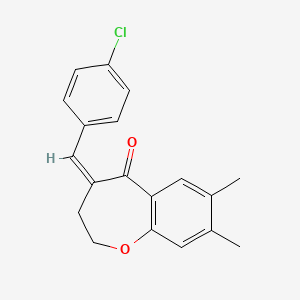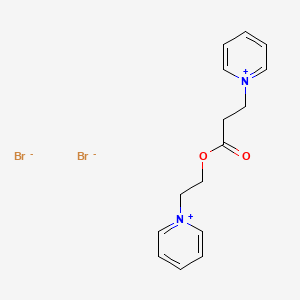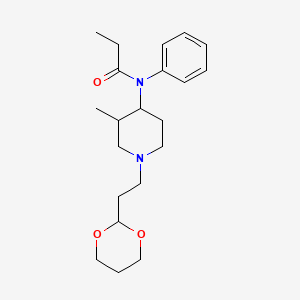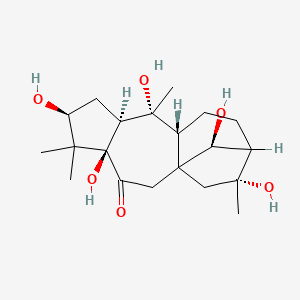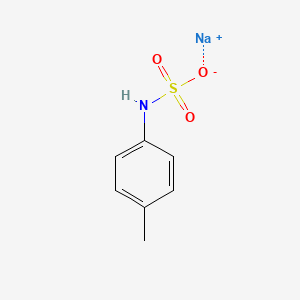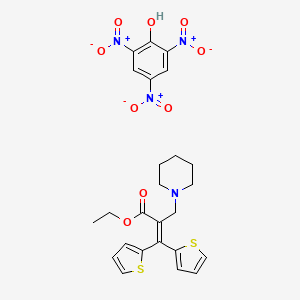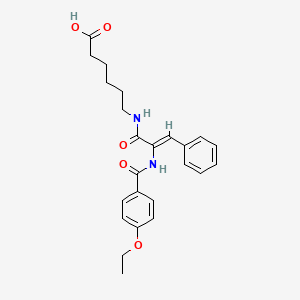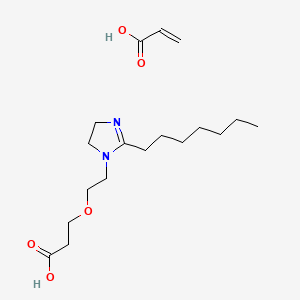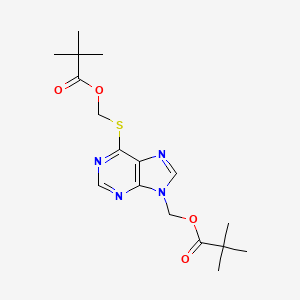
S6,9-Bispivaloyloxymethyl-6-mercaptopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S6,9-Bispivaloyloxymethyl-6-mercaptopurine est un dérivé synthétique de la 6-mercaptopurine, un antimétabilite bien connu utilisé en chimiothérapie. Ce composé est caractérisé par sa formule moléculaire C17H24N4O4S et un poids moléculaire de 380,462 g/mol . Il est principalement utilisé dans la recherche scientifique en raison de ses propriétés chimiques uniques et de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de S6,9-Bispivaloyloxymethyl-6-mercaptopurine implique l’estérification de la 6-mercaptopurine avec des groupes pivaloyloxymethyl. La réaction nécessite généralement l’utilisation de l’acide propanoïque, 2,2-diméthyl- , et de l’ester (9-((2,2-diméthyl-1-oxopropoxy)méthyl)-9H-purin-6-yl)thio)méthyl dans des conditions contrôlées . Les conditions réactionnelles comprennent souvent l’utilisation d’un solvant approprié et d’un catalyseur pour faciliter le processus d’estérification.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Cela inclut l’utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation pour isoler le composé .
Analyse Des Réactions Chimiques
Types de réactions
S6,9-Bispivaloyloxymethyl-6-mercaptopurine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en sa forme thiol.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes pivaloyloxymethyl.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène pour l’oxydation, les agents réducteurs tels que le borohydrure de sodium pour la réduction, et les nucléophiles comme les amines pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et des pH contrôlés pour garantir la spécificité et le rendement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes , les sulfones et divers dérivés substitués du composé d’origine. Ces produits sont souvent caractérisés à l’aide de techniques telles que la spectroscopie RMN et la spectrométrie de masse .
Applications de recherche scientifique
This compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d’estérification et de substitution nucléophile.
Biologie : Étudié pour son potentiel en tant qu’antimétabilite dans les études cellulaires.
Industrie : Utilisé dans la synthèse d’autres molécules organiques complexes et comme étalon de référence en chimie analytique.
Applications De Recherche Scientifique
S6,9-Bispivaloyloxymethyl-6-mercaptopurine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential as an antimetabolite in cellular studies.
Mécanisme D'action
Le mécanisme d’action de S6,9-Bispivaloyloxymethyl-6-mercaptopurine implique sa conversion en métabolites actifs au sein de la cellule. Ces métabolites interfèrent avec la synthèse des acides nucléiques en inhibant le métabolisme des purines, ce qui conduit à la perturbation de la synthèse de l’ADN et de l’ARN. Cela entraîne la mort des cellules qui prolifèrent rapidement, en particulier les cellules malignes . Les cibles moléculaires comprennent les enzymes impliquées dans la biosynthèse des purines, telles que la xanthine oxydase et l’hypoxanthine-guanine phosphoribosyltransférase .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Mercaptopurine : Le composé parent, largement utilisé en chimiothérapie.
Azathioprine : Un promédicament de la 6-mercaptopurine, utilisé comme immunosuppresseur.
Thioguanine : Un autre analogue des purines ayant des propriétés antimétabolites similaires.
Unicité
S6,9-Bispivaloyloxymethyl-6-mercaptopurine est unique en raison de sa structure estérifiée, ce qui améliore sa stabilité et sa biodisponibilité par rapport à son composé parent, la 6-mercaptopurine. Cette modification réduit potentiellement la toxicité du composé et améliore son efficacité thérapeutique .
Propriétés
Numéro CAS |
80693-25-0 |
|---|---|
Formule moléculaire |
C17H24N4O4S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
[6-(2,2-dimethylpropanoyloxymethylsulfanyl)purin-9-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H24N4O4S/c1-16(2,3)14(22)24-9-21-8-20-11-12(21)18-7-19-13(11)26-10-25-15(23)17(4,5)6/h7-8H,9-10H2,1-6H3 |
Clé InChI |
PJUSKIMKYUXGFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCN1C=NC2=C1N=CN=C2SCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



